N-diazo-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide
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Overview
Description
N-diazo-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide is a chemical compound known for its unique structure and properties. It contains a diazo group, an imidazolidinone ring, and a sulfonamide group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-diazo-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide typically involves the reaction of 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide with a diazo transfer reagent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the diazo transfer .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to handle larger quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions
N-diazo-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield amines or other reduced forms.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of products depending on the nucleophile used .
Scientific Research Applications
N-diazo-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-diazo-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide involves the diazo group, which can act as a source of nitrogen for various chemical reactions. The compound can interact with molecular targets through its diazo group, leading to the formation of new bonds and the modification of existing structures. The pathways involved in these interactions depend on the specific reaction conditions and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide: A similar compound without the diazo group, used in various chemical and biological studies.
1-(2,5-dioxoimidazolidin-4-yl)urea: Another related compound studied for its corrosion inhibition properties.
Uniqueness
The diazo group allows for a wider range of chemical transformations and interactions, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
5446-31-1 |
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Molecular Formula |
C5H7N5O4S |
Molecular Weight |
233.21 g/mol |
IUPAC Name |
N-diazo-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide |
InChI |
InChI=1S/C5H7N5O4S/c6-9-10-15(13,14)2-1-3-4(11)8-5(12)7-3/h3H,1-2H2,(H2,7,8,11,12) |
InChI Key |
VRQZIYFPURVWQD-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)N=[N+]=[N-])C1C(=O)NC(=O)N1 |
Origin of Product |
United States |
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